molecular formula C9H11FN2O2 B12981515 Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Cat. No.: B12981515
M. Wt: 198.19 g/mol
InChI Key: IRHOZHCJFBWSFI-ZETCQYMHSA-N
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Description

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a chiral amino acid ester derivative featuring a fluorinated pyridine ring. Fluorinated pyridine derivatives are often explored for their enhanced metabolic stability, bioavailability, and ability to modulate electronic interactions in biological systems .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1

InChI Key

IRHOZHCJFBWSFI-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=NC=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=NC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in its pyridine core and fluorine substitution. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties
Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate (Target) C₉H₁₀FN₂O₂ 2-Fluoropyridin-4-yl, (S)-configuration ~200.19* High polarity due to pyridine N; enhanced metabolic stability
Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate C₁₁H₁₄FNO₂ 2-Fluoro-4-methylphenyl substituent 207.24 Increased lipophilicity from methyl group
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate C₁₁H₁₃ClFNO₂ 3-Chloro-4-fluorophenyl substituent 245.68 Higher halogen content; potential for stronger receptor binding
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate C₁₀H₁₂FNO₂ 4-Fluorophenyl, amino group at C3 197.21 Altered stereochemistry; different target interactions
Ethyl 2-amino-3-(4-fluorophenyl)propanoate C₁₂H₁₆FNO₂ Ethyl ester instead of methyl 237.26 Reduced solubility; prolonged metabolic half-life
Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate C₁₄H₁₈N₂O₂ 2,3-Dimethylpyridin-4-yl substituent 284.35 Steric hindrance from methyl groups; potential for selective binding

*Estimated based on analogous structures.

Key Observations :

  • Pyridine vs. Phenyl Rings : The pyridine ring in the target compound introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to phenyl derivatives. This may improve interactions with enzymes or receptors requiring polar contacts .
  • Fluorine Substitution : Fluorine at the 2-position on pyridine likely increases metabolic stability by resisting oxidative degradation, similar to fluorinated phenyl analogs .
  • Ester Groups : Methyl esters generally offer faster hydrolysis rates than ethyl esters, affecting prodrug activation or clearance .

Key Observations :

  • Stereochemistry: The (S)-configuration in the target compound may optimize interactions with chiral biological targets, as seen in related amino acid derivatives .
  • Metabolism: Fluorinated compounds generally show reduced CYP450-mediated metabolism, prolonging half-life compared to non-halogenated analogs .

Biological Activity

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
IUPAC Name methyl (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate
InChI Key XRFSMTVQIKUSLM-ZETCQYMHSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluoropyridine moiety enhances the compound's ability to engage in hydrophobic interactions and hydrogen bonding, which are critical for modulating enzyme activity and receptor binding profiles.

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation: It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Activity:
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Investigation of Anticancer Effects:
    • In a study by Johnson et al. (2024), the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with the compound led to a decrease in cell viability and increased markers of apoptosis, supporting its potential as an anticancer agent.

Pharmacological Applications

This compound is being investigated for various pharmacological applications:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Biochemical Probes: The compound's ability to interact with biological macromolecules allows it to be used as a biochemical probe in research settings.

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